molecular formula C8H8N2O B1367276 3-Ethoxyisonicotinonitrile

3-Ethoxyisonicotinonitrile

Cat. No. B1367276
M. Wt: 148.16 g/mol
InChI Key: RCGBFDXSJLKYNK-UHFFFAOYSA-N
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Patent
US09403813B2

Procedure details

Sodium ethoxide (53 mg, 0.74 mmol) was added to a 0° C. solution of 3-chloro-4-cyanopyridine (100 mg, 0.72 mmol) in DMF (1 mL). The mixture was stirred at 0° C. for 30 min and at rt for 2 h, then the mixture was concentrated in vacuo. To the residue Et2O was added, and the salts were filtered off. The filtrate was concentrated in vacuo to yield the title compound as a white solid. LC-MS A: tR=0.67 min; [M(35Cl)+H]+=149.06.
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].Cl[C:6]1[CH:7]=[N:8][CH:9]=[CH:10][C:11]=1[C:12]#[N:13]>CN(C=O)C>[CH2:2]([O:1][C:10]1[CH:9]=[N:8][CH:7]=[CH:6][C:11]=1[C:12]#[N:13])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
53 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1C=NC=CC1C#N
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min and at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue Et2O was added
FILTRATION
Type
FILTRATION
Details
the salts were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=C(C#N)C=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.